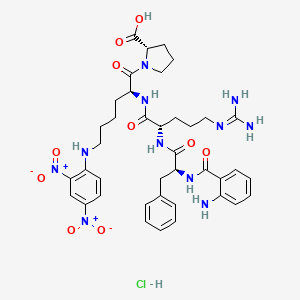
Dec-RRLL-CMK Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dec-RRLL-CMK Trifluoroacetate (DRC) is a novel compound first synthesized in 2017 by a team of researchers at the University of Tokyo. It is a small molecule that has been found to possess a variety of biological and biochemical properties, including potential applications in scientific research. We will also discuss the advantages and limitations of using DRC in laboratory experiments, and provide a list of possible future directions.
Wirkmechanismus
The mechanism of action of Dec-RRLL-CMK Trifluoroacetate is not fully understood. It is believed to interact with certain receptors in the cell membrane, which triggers a cascade of biochemical reactions. This results in the activation of specific signaling pathways, which can ultimately lead to changes in cell behavior.
Biochemical and Physiological Effects
Dec-RRLL-CMK Trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to activate certain signaling pathways, which can lead to changes in gene expression and cell behavior. It has also been found to modulate the activity of certain enzymes, which can lead to changes in metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Dec-RRLL-CMK Trifluoroacetate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to manipulate and study. It is also relatively stable, which makes it suitable for long-term experiments. On the other hand, Dec-RRLL-CMK Trifluoroacetate is expensive and difficult to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of possible future directions for research on Dec-RRLL-CMK Trifluoroacetate. These include further investigation of its mechanism of action, exploring its potential applications in drug development, and studying its effects on other biological systems. Additionally, it could be used to study the effects of changes in the environment on cell behavior, and to develop new techniques for imaging and quantifying proteins.
Synthesemethoden
Dec-RRLL-CMK Trifluoroacetate is synthesized through a two-step process. First, the starting compound, 4-chlorophenol, is reacted with 4-chlorobutanol to form 4-chlorobutyl 4-chlorophenyl ether. This reaction is conducted in an aqueous solution of sodium hydroxide. The second step involves reacting this ether with trifluoroacetic anhydride to form Dec-RRLL-CMK Trifluoroacetate. This reaction is conducted in a dry organic solvent such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
Dec-RRLL-CMK Trifluoroacetate has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and quantifying amyloid beta in neurons. It has also been used as a tool for studying the dynamics of membrane proteins, and as a drug for treating certain types of cancer.
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClN10O5.C2HF3O2/c1-6-7-8-9-10-11-12-17-30(48)43-25(15-13-18-41-34(37)38)31(49)44-26(16-14-19-42-35(39)40)32(50)46-28(21-24(4)5)33(51)45-27(20-23(2)3)29(47)22-36;3-2(4,5)1(6)7/h23-28H,6-22H2,1-5H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t25-,26-,27-,28-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSNKTQAGQAAMF-ZLYCMTQRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68ClF3N10O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
decanoyl-Arg-Arg-Leu-Leu-CH2Cl.TFA | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














